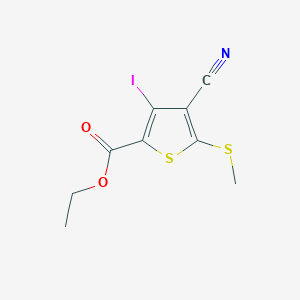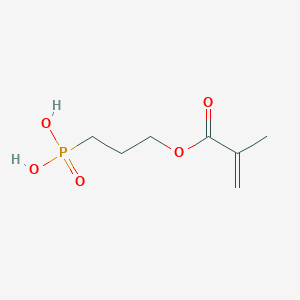
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE
Vue d'ensemble
Description
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a 4-chlorophenyl group attached to the thiazole ring, which is further esterified with an ethyl carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as bromine or iodine to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-bromophenyl)-1,2-thiazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2-thiazole-4-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2-thiazole-4-carboxylate
Uniqueness
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can affect the compound’s overall properties and applications.
Propriétés
Formule moléculaire |
C12H10ClNO2S |
|---|---|
Poids moléculaire |
267.73 g/mol |
Nom IUPAC |
ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-14-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Clé InChI |
JZNWAPFFDZRGLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSN=C1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)
![Hydroperoxide, 1-methyl-1-[6-(1-methylethyl)-2-naphthalenyl]ethyl](/img/structure/B8679028.png)









